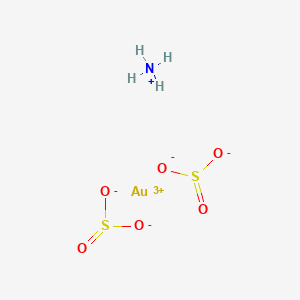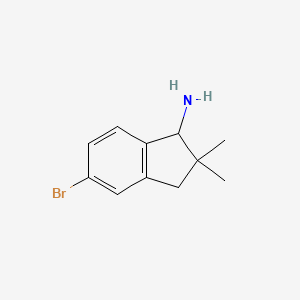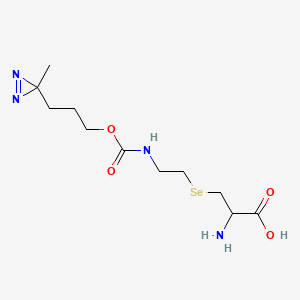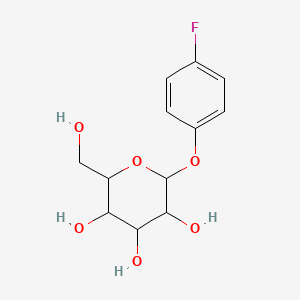
Ammonium gold sulphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammoniumgoldsulfit ist eine chemische Verbindung mit der Formel AuH4NO3S. Es ist ein Goldkomplex, der in verschiedenen industriellen und wissenschaftlichen Anwendungen weit verbreitet ist, insbesondere im Bereich der Galvanisierung. Die Verbindung ist bekannt für ihre Fähigkeit, glatte, glänzende und duktile Goldablagerungen zu erzeugen, was sie zu einer beliebten Wahl für zyanidfreie Goldbäder macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Ammoniumgoldsulfit kann durch Reaktion von Goldchlorid (KAuCl4) mit Natriumsulfit (Na2SO3) in einer wässrigen Lösung synthetisiert werden. Die Reaktion beinhaltet typischerweise das separate Auflösen der beiden Verbindungen in deionisiertem Wasser und anschließendem Mischen der Lösungen . Die resultierende Lösung enthält den Ammoniumgoldsulfit-Komplex.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Ammoniumgoldsulfit mithilfe von Galvanikbadlösungen hergestellt. Diese Lösungen enthalten häufig ein Alkalimetall- oder Ammoniumgoldsulfit sowie andere Zusätze wie Thalliummetallsalze, um die Helligkeit und die Kornfeinheit der Goldablagerung zu verbessern . Der pH-Wert der Galvaniklösung wird innerhalb eines bestimmten Bereichs gehalten, um die Stabilität des Goldkomplexes zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
Ammoniumgoldsulfit durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Der Goldkomplex kann oxidiert werden, um metallisches Gold und andere Nebenprodukte zu bilden.
Reduktion: Der Goldkomplex kann reduziert werden, um Goldmetall zu erzeugen.
Substitution: Die Sulfit-Ionen im Komplex können unter bestimmten Bedingungen durch andere Liganden substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Wie Wasserstoffperoxid (H2O2) und Salpetersäure (HNO3).
Reduktionsmittel: Wie Natriumborhydrid (NaBH4) und Hydrazin (N2H4).
Substitutionsreagenzien: Wie Ethylendiamin und Pikrinsäure, um den Goldkomplex zu stabilisieren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind metallisches Gold, Schwefeldioxid (SO2) und verschiedene Goldkomplexe, abhängig von den spezifischen Reaktionsbedingungen.
Wissenschaftliche Forschungsanwendungen
Ammoniumgoldsulfit hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird bei der Herstellung von Gold-Nanopartikeln und anderen Gold-basierten Materialien verwendet.
Biologie: Wird bei der Entwicklung von Biosensoren und anderen diagnostischen Werkzeugen eingesetzt.
Medizin: Wird auf sein potenzielles Einsatzgebiet in Medikamenten-Abgabesystemen und der Krebsbehandlung untersucht.
Wirkmechanismus
Der Mechanismus, durch den Ammoniumgoldsulfit seine Wirkungen ausübt, beinhaltet die Reduktion des Goldkomplexes zu metallischem Gold. Dieser Prozess wird durch das Vorhandensein von Reduktionsmitteln und spezifischen Reaktionsbedingungen erleichtert. Die molekularen Zielbereiche und Pfade, die in diesem Prozess beteiligt sind, umfassen die Interaktion des Goldkomplexes mit verschiedenen Liganden und die anschließende Reduktion zur Bildung von Goldmetall .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium gold sulphite undergoes various chemical reactions, including:
Oxidation: The gold complex can be oxidized to form metallic gold and other by-products.
Reduction: The gold complex can be reduced to produce gold metal.
Substitution: The sulphite ions in the complex can be substituted with other ligands under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reducing agents: Such as sodium borohydride (NaBH4) and hydrazine (N2H4).
Substitution reagents: Such as ethylenediamine and picric acid to stabilize the gold complex.
Major Products Formed
The major products formed from these reactions include metallic gold, sulphur dioxide (SO2), and various gold complexes depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Ammonium gold sulphite has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of gold nanoparticles and other gold-based materials.
Biology: Employed in the development of biosensors and other diagnostic tools.
Medicine: Investigated for its potential use in drug delivery systems and cancer treatment.
Wirkmechanismus
The mechanism by which ammonium gold sulphite exerts its effects involves the reduction of the gold complex to metallic gold. This process is facilitated by the presence of reducing agents and specific reaction conditions. The molecular targets and pathways involved in this process include the interaction of the gold complex with various ligands and the subsequent reduction to form gold metal .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ammoniumsulfit: (NH4)2SO3
Ammoniumthiosulfat: (NH4)2S2O3
Ammoniumpersulfat: (NH4)2S2O8
Einzigartigkeit
Ammoniumgoldsulfit ist einzigartig in seiner Fähigkeit, hochwertige Goldablagerungen ohne den Einsatz von giftigen Cyanid-basierten Verbindungen zu erzeugen. Dies macht es zu einer sichereren und umweltfreundlicheren Option für Galvanisierungsanwendungen. Darüber hinaus steigern seine Stabilität und Vielseitigkeit unter verschiedenen Reaktionsbedingungen seine Attraktivität für industrielle und wissenschaftliche Anwendungen .
Eigenschaften
Molekularformel |
AuH4NO6S2 |
|---|---|
Molekulargewicht |
375.14 g/mol |
IUPAC-Name |
azanium;gold(3+);disulfite |
InChI |
InChI=1S/Au.H3N.2H2O3S/c;;2*1-4(2)3/h;1H3;2*(H2,1,2,3)/q+3;;;/p-3 |
InChI-Schlüssel |
GABPAXJCPQEORA-UHFFFAOYSA-K |
Kanonische SMILES |
[NH4+].[O-]S(=O)[O-].[O-]S(=O)[O-].[Au+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine Ethyl Ester 4-Methylbenzenesulfonate](/img/structure/B12284773.png)



![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)




![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)
